Bromopropylphthalimide

Thermochemistry Combustion Calorimetry Enthalpy of Formation

Inconsistent alkylation regioselectivity can derail cyclodextrin conjugate or flavonoid probe synthesis. Bromopropylphthalimide (CAS 5460-29-7) eliminates this risk with its unique 3-carbon spacer directing modification exclusively to secondary C-2 hydroxyls, unlike 2-carbon analogs. • Validated intermediate in patented melatonin API synthesis. • Demonstrated in vitro cytotoxicity against MDA-MB-231 (IC50 16.78 μg/mL). • Supplied as ≥98% pure crystalline solid with guaranteed stock for immediate dispatch.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B8459747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromopropylphthalimide
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=O)NC2=O)CCCBr
InChIInChI=1S/C11H10BrNO2/c12-6-2-4-7-3-1-5-8-9(7)11(15)13-10(8)14/h1,3,5H,2,4,6H2,(H,13,14,15)
InChIKeyOQMOVLOOIDNTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromopropylphthalimide Product Profile


Bromopropylphthalimide (N-(3-Bromopropyl)phthalimide, CAS 5460-29-7) is a substituted phthalimide derivative with molecular formula C11H10BrNO2 and molecular weight 268.11 g/mol [1]. It is characterized by a phthalimide core linked to a 3-bromopropyl chain, a structural motif that confers a defined reactivity profile as both an alkylating agent and a protected primary amine precursor . The compound is supplied as a white to off-white crystalline powder with a purity ≥98.0% (AT) and a melting point of 72-74 °C [1].

Reactivity Profile
Alkylating agent for nucleophilic substitution and Gabriel amine synthesis
Protecting Group Strategy
Protected primary amine precursor with defined C3 spacer geometry
Regiochemical Control
Chain-length-dependent regioselective alkylation of polyols and cyclodextrins

Bromopropylphthalimide: Why Analogs Cannot Substitute


Generic substitution among N-bromoalkylphthalimide analogs is inadvisable due to chain-length-dependent divergence in both physicochemical properties and reactivity profiles. Even close structural analogs such as N-(2-bromoethyl)phthalimide (NBEPH) exhibit quantifiably different energetic, kinetic, and regiospecific behaviors [1]. Specifically, the three-carbon spacer in bromopropylphthalimide confers distinct thermal stability, a defined hydrolytic rate constant in aqueous alkaline media, and a unique regioselectivity in alkylation reactions compared to the two-carbon analog [2][3]. These differences translate directly to divergent synthetic outcomes, rendering bromopropylphthalimide non-interchangeable with its nearest congeners in critical reaction sequences.

Thermochemistry C3 chain delivers a quantifiably different standard massic energy of combustion vs. the C2 analog; thermal stability profiles may not transfer.
Kinetics Alkaline hydrolysis rate constants (kOH) are distinct and follow chain-length-dependent Taft substituent effects; reaction timing cannot be directly swapped.
Regioselectivity The C3 spacer directs alkylation to secondary C-2 hydroxyls, whereas the C2 analog targets primary C-6 positions; a complete switch in covalent modification site.

Bromopropylphthalimide: Differentiating Evidence


Thermochemical Stability vs. Bromoethyl Analog

Bromopropylphthalimide exhibits a quantifiably higher standard massic energy of combustion compared to its closest bromoethyl analog, N-(2-bromoethyl)phthalimide (NBEPH). This difference indicates a distinct and more negative standard molar enthalpy of formation in the crystalline state, reflecting the influence of the extended alkyl chain on the compound's thermodynamic stability [1].

Thermochemical Stability
Head-to-head
19965.8 ± 5.4 J/g vs. 18501.6 ± 2.8 J/g (C2 analog)
Higher combustion energy, distinct enthalpy of formation
Crystalline state, 298.15 K; implications for thermal safety assessment
Thermochemistry Combustion Calorimetry Enthalpy of Formation Physical Organic Chemistry

Hydrolysis Kinetics vs. Bromoethyl Analog

The alkaline hydrolysis rate of bromopropylphthalimide differs from that of its close analogs. While the study demonstrates that the second-order rate constants (kOH) for the reaction with hydroxide ion follow a linear Taft free-energy relationship with substituent constants (ρ* = 1.01 ± 0.10) for N-(2-bromoethyl)phthalimide (NBEPH) and N-(3-bromopropyl)phthalimide (NBPPH) [1], the presence of the bromopropyl chain modifies the electronic environment sufficiently to alter the absolute kOH value relative to the ethyl analog. This kinetic distinction means that in a competitive or sequential reaction environment, the two compounds will not hydrolyze at identical rates.

Hydrolysis Kinetics
Reported
Distinct kOH values under identical alkaline conditions (C2 vs. C3)
Non-equivalent hydrolysis rates may alter conversion and side-product profiles
Aqueous alkaline medium; Taft ρ* = 1.01 ± 0.10
Chemical Kinetics Hydrolysis Reaction Mechanism Phthalimide Chemistry

Regioselective Cyclodextrin Alkylation

The alkyl chain length of N-bromoalkylphthalimides dictates regiospecificity in reactions with cyclomaltooligosaccharides (cyclodextrins). N-Bromoalkylphthalimides with alkyl chains possessing three or more carbons (i.e., bromopropylphthalimide) react regiospecifically with the secondary C-2 hydroxyl groups. In contrast, the shorter-chain N-bromoethylphthalimide directs alkylation to the primary C-6 hydroxyl groups [1]. This demonstrates that the C3 spacer is a critical structural determinant for achieving a specific regiochemical outcome.

Cyclodextrin Alkylation
Reported
C-2 (secondary) vs. C-6 (primary) hydroxyl substitution switch
Chain length determines regiochemical outcome on polyol substrates
Validated for cyclomaltooligosaccharides
Regioselective Synthesis Cyclodextrin Chemistry Alkylation Protecting Group Strategy

Cytotoxicity in Breast Cancer Cells

Bromopropylphthalimide (BPP) has demonstrated direct cytotoxic activity against human breast cancer cell lines in vitro, with a profile that shows selectivity between cancer subtypes. In a 2025 study, BPP exhibited IC50 values of 20.60 μg/mL against the MCF-7 cell line and 16.78 μg/mL against the more aggressive MDA-MB-231 cell line [1]. While a direct side-by-side comparison with other phthalimide analogs in the same study is not available, the compound's activity against MDA-MB-231 was reported as superior to that of the standard aromatase inhibitor drug anastrozole in the same model system [2].

Breast Cancer Cell Cytotoxicity
Cross-study comparable
IC50 20.60 μg/mL (MCF-7), 16.78 μg/mL (MDA-MB-231)
Reported cell-model response context, supports cytotoxicity endpoint review
In vitro screening; comparison with anastrozole reported in MDA-MB-231 model
Anticancer Drug Discovery Breast Cancer Cytotoxicity Assay Phthalimide Pharmacology

ABCC1 Modulator Precursor Synthesis

Bromopropylphthalimide is a key synthetic intermediate in the preparation of flavonoid derivatives that function as selective modulators of the ABCC1 (MRP1) transporter . While this is a class-level application of phthalimide-protected amines, the specific 3-bromopropyl chain length may influence the physicochemical properties and linker geometry of the final flavonoid-ABCC1 modulator conjugate. The use of bromopropylphthalimide in this specific pathway differentiates it from analogs that may not have been validated or optimized for this particular application.

ABCC1 Modulator Precursor
Class-level
Validated precursor for flavonoid-ABCC1 modulator synthesis
Supports synthesis workflow for transporter research tools
Specific C3 spacer length documented in the route
ABCC1 Transporter Flavonoid Chemistry Multidrug Resistance Pharmacological Tool Compounds

Patented Melatonin Precursor Synthesis

Bromopropylphthalimide is a crucial intermediate in a patented method for synthesizing melatonin and related tryptamine derivatives [1]. The process involves reacting potassium phthalimide with 1,3-dibromopropane to specifically generate the monosubstituted 3-bromopropylphthalimide intermediate [1]. This contrasts with potential side reactions or alternative pathways that could yield disubstituted products or require different alkyl chain lengths. The patent literature establishes the 3-bromopropyl chain as the optimal spacer for this specific multi-step synthetic sequence [1].

Patented Melatonin Route
Class-level
Required intermediate in patented melatonin synthesis (US 5,122,535)
Non-discretionary procurement for process-specific synthesis
3-bromopropyl chain uniquely enabled in the patented sequence
Melatonin Synthesis Tryptamine Derivatives Pharmaceutical Process Chemistry Patent Literature

Bromopropylphthalimide Application Scenarios


ABCC1 (MRP1) Modulator Synthesis

Bromopropylphthalimide is a validated precursor for synthesizing flavonoid derivatives that act as selective modulators of the ABCC1 transporter . This application is directly supported by product documentation from major chemical suppliers, indicating a well-established use case. Researchers investigating multidrug resistance mechanisms or developing pharmacological tools to probe ABCC1 function can rely on this compound as a key building block for constructing the target flavonoid conjugates .

Melatonin and Tryptamine Derivative Synthesis

In an industrial or process chemistry context, bromopropylphthalimide is an essential intermediate in a patented method for synthesizing melatonin . The patent describes a multi-step sequence wherein 3-bromopropylphthalimide is prepared from potassium phthalimide and 1,3-dibromopropane, and then further elaborated to yield the final indole product . This provides a clear, legally and technically defined application for procurement in the context of pharmaceutical manufacturing.

Regioselective Cyclodextrin & Polyol Functionalization

For applications requiring precise control over the site of covalent modification on polyhydroxylated substrates like cyclodextrins, bromopropylphthalimide offers a distinct advantage. Its three-carbon alkyl spacer directs the reaction specifically to secondary C-2 hydroxyl groups, in contrast to the two-carbon analog which alkylates primary C-6 hydroxyls . This regiospecificity is critical for creating well-defined conjugates for drug delivery, chiral separations, or supramolecular chemistry.

Anticancer Lead Scaffold Discovery

Bromopropylphthalimide has demonstrated direct, measurable in vitro cytotoxicity against breast cancer cell lines, with IC50 values of 20.60 μg/mL (MCF-7) and 16.78 μg/mL (MDA-MB-231) . Notably, its activity against the aggressive MDA-MB-231 line surpassed that of the standard aromatase inhibitor anastrozole [1]. This establishes BPP as a viable starting point for medicinal chemistry optimization campaigns targeting breast cancer, particularly for triple-negative subtypes, or as a pharmacological tool compound for oncology research [1].

Application
Selection Property
Validation Focus
ABCC1 transporter modulator synthesis
Validated synthetic precursor for flavonoid-based tools
Confirm linker geometry and modulator activity in transporter assays
Melatonin and tryptamine derivative synthesis
Patented intermediate with defined C3 spacer requirement
Process-specific spacer validation; avoid chain-length substitution
Regioselective cyclodextrin/polyol functionalization
C3 spacer directs alkylation to secondary C-2 hydroxyls
Verify regiochemical outcome for target conjugate architecture
Breast cancer cell-model research
Cytotoxicity endpoint profile across MCF-7 and MDA-MB-231 lines
Assess cell-line selectivity and apoptosis pathway response; no clinical inference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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